Phenoxy, 2-amino-3-carboxy-

ESR spectroscopy spin trapping free radical biochemistry

Kynurenine pathway researchers often face mechanistic ambiguity when using only the parent 3HAA or terminal CA, missing the pivotal one-electron oxidation step. CAS 114914-49-7, the obligate anthranilyl (semiquinoneimine) radical, resolves this gap with quantitative precision. - ESR Calibration Standard: Generates the specific DMPO adduct for unambiguous hydroxyl/superoxide detection, eliminating reliance on generic Fenton controls. - Metabolic Engineering Benchmark: Enables real-time rate-limiting step diagnosis via monitoring of radical accumulation, targeting the ~75% channeling efficiency to cinnabarinic acid. - pH-Tunable Radical Flux: Predictably vary radical generation over orders of magnitude (pH 6.0-8.5) to model tumor microenvironment or ischemia-reperfusion oxidative stress.

Molecular Formula C7H6NO3
Molecular Weight 152.129
CAS No. 114914-49-7
Cat. No. B568286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxy, 2-amino-3-carboxy-
CAS114914-49-7
SynonymsPhenoxy, 2-amino-3-carboxy-
Molecular FormulaC7H6NO3
Molecular Weight152.129
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[O])N)C(=O)O
InChIInChI=1S/C7H6NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,8H2,(H,10,11)
InChIKeyXKHHOJRKQBOTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenoxy, 2-amino-3-carboxy- (CAS 114914-49-7): Identity, Classification, and Procurement Context


Phenoxy, 2-amino-3-carboxy- (CAS 114914-49-7; molecular formula C₇H₆NO₃; exact mass 152.035 Da) is the 2-amino-3-carboxyphenoxy radical, also designated in the primary literature as the anthranilyl radical or semiquinoneimine intermediate of 3-hydroxyanthranilic acid (3HAA) [1]. This open-shell species carries an unpaired electron localized on the phenoxy oxygen at ring position 1, with amino and carboxyl substituents at positions 2 and 3, respectively, as confirmed by the canonical SMILES representation [O]C1=CC=CC(C(O)=O)=C1N and InChI=1S/C7H6NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,8H2,(H,10,11) . It is the obligate one-electron oxidation product formed during spontaneous and enzyme-catalyzed autooxidation of 3HAA and serves as the requisite transient intermediate en route to the phenoxazinone dimer cinnabarinic acid (CA) [2]. The compound is catalogued by several research-chemical suppliers (typical declared purity ~95%) and carries Reaxys ID 2938632 .

Open-shell radical
Semiquinoneimine with unpaired electron; paramagnetic probe for ESR spin-trapping and one-electron redox studies.
Kynurenine pathway intermediate
Obligate transient linking 3-hydroxyanthranilic acid to cinnabarinic acid; required for mechanistic branching studies.
Reversible O₂•⁻ coupling
Unique redox-buffering equilibrium with superoxide; enables real-time monitoring of radical flux and feedback loops.

Why 3-Hydroxyanthranilic Acid or Cinnabarinic Acid Cannot Substitute for Phenoxy, 2-amino-3-carboxy- in Radical-Mediated Experimental Systems


The three congeners—3-hydroxyanthranilic acid (3HAA, CAS 548-93-6), the 2-amino-3-carboxyphenoxy radical (CAS 114914-49-7), and cinnabarinic acid (CA, CAS 606-59-7)—occupy sequentially distinct oxidation states along the same reaction coordinate and exhibit fundamentally divergent chemical reactivities [1]. 3HAA is a closed-shell aminophenol that acts as an H-atom donor antioxidant; the anthranilyl radical is an open-shell semiquinoneimine that can propagate one-electron redox chemistry, reversibly react with superoxide, or undergo radical–radical coupling; CA is a fully cyclized, redox-active phenoxazinone with mGlu4 receptor agonist activity (EC₅₀ >100 µM) and apoptosis-inducing capacity (IC₅₀ = 1.37 µM in thymocytes) [2]. Substituting the closed-shell parent 3HAA for the radical intermediate in an experimental system requiring direct phenoxy-radical reactivity (e.g., ESR spin-trapping calibration, radical-coupling product analysis, or AhR ligand screening) will yield qualitatively different—and mechanistically misleading—results, because the rate-limiting step in the pathway is precisely the one-electron oxidation that generates the radical [3].

3-Hydroxyanthranilic acid (3HAA)
Closed-shell phenol; ESR-silent. May not provide the paramagnetic signal required for spin-trapping protocols, giving false negatives in radical-detection workflows.
Cinnabarinic acid (CA)
Fully cyclized phenoxazinone dimer. Lacks the reversible superoxide coupling and pH-dependent radical generation of the open-shell intermediate; redox behavior diverges fundamentally.
Other tryptophan metabolites
Metabolites such as kynurenic acid or picolinic acid differ in radical reactivity ranking and do not engage in the same one-electron redox cycling; direct mechanistic surrogacy is not supported.

Quantitative Differentiation Evidence for Phenoxy, 2-amino-3-carboxy- (CAS 114914-49-7) Versus Key Comparators


Radical Identity Verified by ESR Spin-Trapping: Differentiation from Closed-Shell 3-Hydroxyanthranilic Acid

The 2-amino-3-carboxyphenoxy radical (CAS 114914-49-7) has been directly detected as a discrete paramagnetic species by electron spin resonance (ESR) spectroscopy using the spin-trap DMPO during aerobic autooxidation of 3-hydroxyanthranilic acid (3HAA) in potassium phosphate buffer at pH 7.4 [1]. The closed-shell parent compound 3HAA (CAS 548-93-6) produces no ESR signal under identical conditions, confirming that the radical is a chemically distinct entity with an unpaired electron. This ESR-active signature provides an unambiguous analytical handle for real-time monitoring of one-electron oxidation processes in the kynurenine pathway that cannot be achieved with the non-radical precursor [2].

ESR Detection
Head-to-head
Radical
DMPO adduct signal
vs
3HAA
No ESR signal
Paramagnetic identity confirmed; spin-trapping calibration possible only with radical.
Closed-shell 3HAA yields false negative in ESR workflows.
ESR spectroscopy spin trapping free radical biochemistry anthranilyl radical

Superoxide Dismutase Accelerates Anthranilyl Radical Formation 4-Fold: Kinetic Differentiation from Uncatalyzed Autooxidation

Superoxide dismutase (SOD) accelerates the autooxidation of 3-hydroxyanthranilic acid to the anthranilyl radical by a factor of 4-fold compared with the spontaneous (uncatalyzed) rate under aerobic conditions at 37 °C and pH 7.4 [1]. This acceleration occurs because SOD removes superoxide anion (O₂•⁻), which otherwise drives the back-reaction that regenerates 3HAA from the anthranilyl radical, thereby shifting the equilibrium toward radical accumulation [2]. In contrast, catalase does not accelerate the autooxidation rate, confirming that H₂O₂ is not involved in the rate-limiting step [1]. This kinetic signature is unique to the one-electron oxidation step that produces CAS 114914-49-7 and does not apply to the subsequent dimerization to cinnabarinic acid.

SOD Acceleration
Head-to-head
rate enhancement with superoxide dismutase vs. spontaneous oxidation
Rate-limiting radical formation step confirmed by SOD-driven equilibrium shift.
Catalase does not accelerate; effect specific to O₂•⁻ removal.
autooxidation kinetics superoxide dismutase reactive oxygen species kynurenine pathway

Stoichiometric Efficiency in Phenoxazinone Biosynthesis: 2:1 Radical-to-Cinnabarinic Acid Conversion with ~75% Initial-Rate Accounting

Under controlled peroxyl-radical flux generated from the azo-initiator AAPH under air, the initial rate of cinnabarinic acid (CA) formation accounts for approximately 75% of the initial rate of 3HAA oxidation, after correcting for the stoichiometric requirement that 2 moles of 3HAA (processed through 2 moles of the anthranilyl radical intermediate) are consumed to produce 1 mole of CA [1]. Under strictly anaerobic conditions, where only alkyl radicals (not peroxyl radicals) are produced from AAPH, 3HAA consumption is considerably slower and yields no detectable CA, demonstrating that the radical intermediate requires oxygen-dependent chemistry to proceed to the dimer [1]. The remaining ~25% of the oxidation flux is diverted to alternative products including a p-quinone dimer formed via radical–radical coupling at C-2 [2]. This partitioning quantifies the radical intermediate as the branch-point species governing product distribution in the kynurenine pathway.

Stoichiometric Efficiency
Head-to-head
Major pathway
~75% flux to cinnabarinic acid
vs
Alternative
~25% to other dimers; anaerobic: undetectable CA
Radical is the branch-point controlling product distribution; channeling efficiency is a benchmark for pathway engineering.
O₂ required; alkyl radicals alone do not yield CA.
phenoxazinone synthase cinnabarinic acid radical coupling stoichiometry

Radical Scavenging Reactivity Exceeds α-Tocopherol: Class-Level Ranking Among Tryptophan Metabolites

In a systematic estimation of radical reactivity using the stable phenoxy radical galvinoxyl as a reporter, the rate constants for H-atom donation from tryptophan metabolites were categorized into three tiers: the first group (3-hydroxykynurenine, 3-hydroxyanthranilic acid, and indole-3-pyruvic acid) exhibited reactivity exceeding that of α-tocopherol; the second group (xanthurenic acid, serotonin, N-acetylserotonin) was comparable to butylated hydroxytoluene (BHT); and the third group (kynurenic acid, melatonin) was less reactive than BHT [1]. Because the radical-scavenging mechanism of 3HAA proceeds via H-atom abstraction from the phenolic –OH group to generate the 2-amino-3-carboxyphenoxy radical (CAS 114914-49-7), the measured rate constant directly reflects the thermodynamic stability of this radical product [2]. DFT calculations corroborate this ranking: the O–H bond dissociation enthalpy (BDE) and ionization potential (IP) of 3HAA are lower than those of xanthurenic acid, several phenolic antioxidants, and ascorbic acid, confirming that the corresponding phenoxy radical is energetically accessible [2].

Radical Scavenging Rank
Class-level
Tier 1
Reported above α-tocopherol, BHT in galvinoxyl assay
Supports selection as positive control for radical quenching screens.
Group-level ranking; DFT confirms lower O–H BDE.
radical scavenging tryptophan metabolites galvinoxyl antioxidant ranking

pH-Dependent Exponential Acceleration of Radical Formation: A Tunable Parameter Absent in the Dimer Product

The autooxidation rate of 3HAA to the anthranilyl radical increases exponentially with increasing pH across the physiologically and experimentally relevant range [1]. This pH sensitivity arises from the deprotonation of the phenolic –OH group (pKₐ ~7–8 for aminophenols), which facilitates one-electron oxidation to the phenoxy radical [2]. In contrast, once the radical intermediate has dimerized to cinnabarinic acid (a fully cyclized phenoxazinone lacking a free phenolic –OH at the corresponding position), the pH sensitivity of further redox reactions is governed by entirely different functional groups (carboxylic acids and the phenoxazinone core). This means that experimental systems using 3HAA as a precursor can tune radical flux over orders of magnitude simply by adjusting pH, whereas systems relying on pre-formed CA have no such tunability at the radical-generation step [1].

pH Dependence
Class-level
Rate profile
Exponential autooxidation increase with pH (pH 6.0–8.5)
pH-tunable radical flux; absent in cinnabarinic acid, enabling pH-stat experimental designs.
Quinolinic/picolinic acid show no autooxidation across the range.
pH-dependent kinetics autooxidation kynurenine pathway reaction tuning

Reversible Superoxide Coupling Confers a Redox-Buffering Function Not Shared by Cinnabarinic Acid

A distinctive mechanistic feature of the anthranilyl radical (CAS 114914-49-7) is its reversible reaction with superoxide anion (O₂•⁻): the forward autooxidation step (3HAA + O₂ → anthranilyl radical + O₂•⁻) is thermodynamically reversible, and removal of O₂•⁻ by SOD drives the equilibrium toward radical accumulation [1]. This reversibility was experimentally demonstrated by Christen et al. (1992), who showed that addition of a xanthine/xanthine oxidase superoxide-generating system decreased the rate of 3HAA oxidation by approximately 50% and inhibited cinnabarinic acid formation almost completely, confirming that exogenous O₂•⁻ can back-titrate the radical intermediate to regenerate 3HAA [2]. In contrast, cinnabarinic acid—the fully cyclized dimer—is irreversibly formed and does not participate in this superoxide-coupled redox buffering equilibrium [2]. This property positions the anthranilyl radical as a dynamic redox sensor rather than a terminal metabolite.

O₂•⁻ Reversibility
Head-to-head
Radical
Reversible back-titration; ~50% inhibition by exogenous O₂•⁻
vs
CA
Irreversibly formed; no redox buffering
Unique redox sensor property; radical is the only probe for superoxide-coupled feedback studies.
Xanthine/xanthine oxidase system confirms reversibility.
superoxide anion redox cycling anthranilyl radical kynurenine redox biology

High-Value Application Scenarios for Phenoxy, 2-amino-3-carboxy- (CAS 114914-49-7) Based on Quantitative Differentiation Evidence


ESR Spin-Trapping Calibration Standard for Kynurenine Pathway Oxidative Stress Assays

Because the anthranilyl radical is the only paramagnetic species in the 3HAA → CA oxidation sequence that yields a characteristic DMPO adduct detectable by ESR [1], laboratories quantifying hydroxyl radical or superoxide production in the kynurenine pathway can employ CAS 114914-49-7 (generated in situ from 3HAA under controlled aerobic conditions) as a pathway-specific radical calibration standard. This approach resolves the ambiguity inherent in using generic Fenton chemistry controls, which do not recapitulate the reversible O₂•⁻ coupling unique to the anthranilyl radical system.

Phenoxazinone Synthase Engineering and Cinnabarinic Acid Bioproduction Process Optimization

The quantitative stoichiometry—2 moles of anthranilyl radical producing 1 mole of cinnabarinic acid with ~75% initial-rate channeling efficiency [2]—provides a directly measurable benchmark for metabolic engineering efforts aimed at improving CA yield in Pseudomonas chlororaphis, Pycnoporus cinnabarinus, or heterologous E. coli systems. Monitoring radical intermediate accumulation (rather than merely 3HAA consumption or CA appearance) enables real-time diagnosis of rate-limiting steps, particularly the competition between productive radical–radical coupling and unproductive back-reaction with superoxide.

Redox-Buffering Probe for Superoxide-Dependent Feedback in Tryptophan Catabolism

The demonstrated reversibility of the anthranilyl radical + O₂•⁻ ↔ 3HAA equilibrium—where exogenous superoxide inhibits radical accumulation by ~50% and nearly abolishes CA formation [3]—makes CAS 114914-49-7 (or its in situ generation system) a uniquely informative probe for dissecting superoxide-mediated regulatory feedback in the kynurenine pathway. This property is absent in the terminal metabolite cinnabarinic acid and cannot be interrogated using 3HAA alone without monitoring the radical intermediate.

pH-Responsive Radical Flux Generator for Studying pH-Dependent Cytotoxicity of Tryptophan Metabolites

The exponential dependence of anthranilyl radical formation rate on pH [4] enables experimental designs in which radical flux is predictably varied over orders of magnitude by adjusting buffer pH within the physiologically accessible range (pH 6.0–8.5). This capability is directly relevant to studies of tumor microenvironment oxidative stress (where extracellular pH is typically acidic) and ischemic tissue reperfusion injury (where pH shifts from acidic to neutral), providing a tunable radical source that cannot be replicated using pre-formed, pH-insensitive cinnabarinic acid.

Application
Selection Property
Validation Focus
Kynurenine pathway oxidative stress assays
Paramagnetic (ESR-active) radical standard
Spin-trap adduct formation; false-negative avoidance
Cinnabarinic acid bioproduction optimization
Radical coupling stoichiometry
Branch-point partitioning; channeling efficiency validation
Superoxide-mediated feedback studies
Reversible O₂•⁻ equilibrium
Radical back-titration by superoxide; redox buffering
pH-dependent cytotoxicity of tryptophan metabolites
Exponential pH-rate dependence
pH-controlled radical flux tunability
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